molecular formula C12H14Cl2N2S B1198576 N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide

N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide

Cat. No. B1198576
M. Wt: 289.2 g/mol
InChI Key: WFWNEUHFWIIRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide is a member of thioureas.

Scientific Research Applications

Structure-Activity Relationships

  • Cannabinoid Receptor Antagonists : Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) are potent antagonists for the CB1 cannabinoid receptor. They have been instrumental in studying structure-activity relationships of cannabinoid receptors and developing pharmacological probes (Lan et al., 1999).

  • Molecular Interaction Studies : These compounds are used to understand the molecular interactions with CB1 cannabinoid receptors, aiding in the development of more potent and selective cannabinoid receptor antagonists (Shim et al., 2002).

Pharmacological Applications

  • Cannabinoid Receptor Research : Derivatives of N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide are used in in vivo studies to bind to cannabinoid receptors, helping to characterize these receptors in the brain (Gatley et al., 1996).

  • Potential in Treating Alcohol Dependence : Studies suggest that SR141716, a cannabinoid CB1 receptor antagonist, can potentially be used to treat alcohol dependence and may possess anti-relapse properties (Serra et al., 2002).

  • Effects on Neurotransmitter Release : Investigations into the effects of SR141716A on neurotransmitter release have shown that it can increase norepinephrine outflow in the rat anterior hypothalamus, contributing to its pharmacological actions (Tzavara et al., 2001).

Chemical and Structural Analysis

  • Synthesis and Characterization : Research into the synthesis and characterization of compounds like NESS 0327, a novel cannabinoid antagonist, contributes to understanding the chemical properties and potential therapeutic applications of these compounds (Ruiu et al., 2003).

  • Solubility Studies : Studies on the solubility of related compounds in various solvents provide valuable information for pharmaceutical formulation and drug delivery systems (Shakeel et al., 2014).

properties

Product Name

N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide

Molecular Formula

C12H14Cl2N2S

Molecular Weight

289.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C12H14Cl2N2S/c13-9-4-5-11(10(14)8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17)

InChI Key

WFWNEUHFWIIRIP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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